2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and trichloroacetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions may vary depending on the desired product and include specific temperature, pressure, and pH settings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Known for its antimicrobial properties and used as a preservative in various products.
2-Substituted Benzothiazoles: Known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Uniqueness
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylbenzyl)amino]ethyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trichloroacetamide moiety, in particular, contributes to its distinct properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C19H18Cl3N3O4S |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methylphenyl)methylamino]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18Cl3N3O4S/c1-12-6-8-13(9-7-12)10-23-18(19(20,21)22)24-16(26)11-25-17(27)14-4-2-3-5-15(14)30(25,28)29/h2-9,18,23H,10-11H2,1H3,(H,24,26) |
InChI Key |
UNJSRKLDBLTKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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